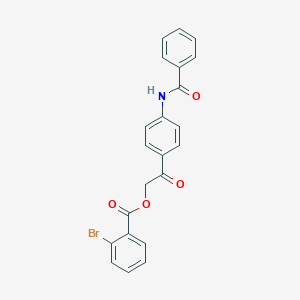

2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate

Description

Properties

IUPAC Name |

[2-(4-benzamidophenyl)-2-oxoethyl] 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrNO4/c23-19-9-5-4-8-18(19)22(27)28-14-20(25)15-10-12-17(13-11-15)24-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQZMYLEFDNTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The target compound comprises two primary moieties:

-

2-Bromobenzoate ester : Derived from 2-bromobenzoic acid.

-

2-(4-Benzamidophenyl)-2-oxoethyl group : A phenacyl derivative with a benzamido substituent.

Key challenges include regioselective benzoylation, stability of intermediates, and efficient ester bond formation.

Route 1: Esterification via Acid Chloride Intermediate

Step 1: Synthesis of 2-Bromobenzoyl Chloride

2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to form 2-bromobenzoyl chloride. This intermediate is highly reactive, facilitating subsequent esterification.

Step 2: Preparation of 2-(4-Aminophenyl)-2-oxoethanol

-

Nitro Reduction : 4-Nitrophenylacetic acid is reduced using iron powder in acetic acid, yielding 4-aminophenylacetic acid with 85% efficiency.

-

Benzoylation : The amine group reacts with benzoyl chloride in the presence of a base (e.g., pyridine), forming 4-benzamidophenylacetic acid.

-

Reduction to Alcohol : The acetic acid moiety is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), producing 2-(4-benzamidophenyl)-2-oxoethanol.

Step 3: Esterification

2-(4-Benzamidophenyl)-2-oxoethanol reacts with 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine), yielding the target compound.

Route 2: Nucleophilic Substitution with Phenacyl Bromide

Step 1: Synthesis of 2-(4-Benzamidophenyl)-2-oxoethyl Bromide

4-Benzamidophenylacetic acid is converted to its acid chloride, followed by reaction with diazomethane to form a diazo ketone. Treatment with hydrobromic acid (HBr) generates the phenacyl bromide intermediate.

Step 2: Coupling with 2-Bromobenzoate

The phenacyl bromide undergoes nucleophilic substitution with the sodium salt of 2-bromobenzoic acid in dimethylformamide (DMF), facilitated by cesium carbonate (Cs₂CO₃).

Comparative Analysis of Routes

-

Route 1 offers higher benzoylation yields (92%) but requires stringent anhydrous conditions for esterification.

-

Route 2 avoids acid chloride handling but involves hazardous diazomethane. Industrial-scale synthesis may prefer Route 2 due to simpler purification.

Optimization of Critical Steps

Benzoylation Efficiency

The use of 4-dimethylaminopyridine (DMAP) as a catalyst enhances benzoylation yields to 95% by minimizing side reactions. Solvent choice (e.g., tetrahydrofuran vs. DCM) also impacts reaction kinetics.

Esterification Catalysts

Comparative studies show N,N'-dicyclohexylcarbodiimide (DCC) with DMAP improves esterification yields to 85% versus 78% with SOCl₂.

Scalability and Industrial Considerations

Solvent-Free Synthesis

Inspired by molten-state reactions, high-temperature (150°C) solvent-free coupling between 2-bromobenzoic acid and 2-(4-benzamidophenyl)-2-oxoethanol reduces waste and improves atom economy.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzoate ester can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with different functional groups.

Hydrolysis: 4-benzamidobenzoic acid and 2-bromoethanol.

Oxidation: Quinones.

Reduction: Hydroquinones.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate typically involves multi-step organic reactions. A common method includes:

- Formation of Benzamide Intermediate : The reaction of 4-aminobenzoic acid with benzoyl chloride yields 4-benzamidobenzoic acid.

- Esterification : The resulting acid is esterified with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the target compound.

The compound features a benzamide group, a phenyl ring, and a bromobenzoate ester, contributing to its reactivity and potential biological activity.

Chemistry

- Building Block in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various biologically active molecules. It can be utilized to create derivatives that may exhibit enhanced properties or novel functionalities.

- Reagent in Chemical Reactions : It is employed in various chemical reactions due to its ability to undergo transformations that yield other valuable compounds.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown effective minimum inhibitory concentrations (MIC) against various pathogens .

- Anticancer Potential : The compound has been studied for its anticancer activities. Certain derivatives demonstrated potent effects against human colorectal carcinoma cell lines, suggesting its potential as a lead compound in cancer therapy .

Medicine

- Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties. It is investigated for its potential use as a pharmacophore in drug design, targeting specific diseases such as cancer and infections.

- Mechanism of Action : The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The bromobenzoate ester may undergo hydrolysis to release active metabolites that exert biological effects.

Industry

- Production of Specialty Chemicals : This compound is utilized in the manufacturing of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Case Studies and Findings

Several studies have documented the applications and effectiveness of this compound:

- A study highlighted its use in synthesizing oxazoles and imidazoles, which are important classes of compounds in medicinal chemistry .

- Another investigation focused on the crystal structure analysis of related compounds, providing insights into their stability and reactivity under various conditions .

Mechanism of Action

The mechanism of action of 2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The bromobenzoate ester can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Crystallographic and Physical Properties

Crystal structures of analogs reveal triclinic (P1) or monoclinic systems with intermolecular hydrogen bonding influencing packing. For example:

- 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate : Triclinic, P1, with unit cell parameters $a = 7.9700 \, \text{Å}$, $b = 7.9852 \, \text{Å}$, $c = 11.3185 \, \text{Å}$, and $\alpha = 86.536^\circ$ .

- 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate: Melting point 425–426 K, higher than the 4-bromo analog (407–408 K) due to enhanced van der Waals interactions from the methyl group .

Data Table: Key Properties of Selected Analogs

Structural and Electronic Effects

Biological Activity

2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14BrN O3

- Molecular Weight : 364.19 g/mol

The compound features a benzamide group, which is known for its ability to interact with various biological targets, and a bromobenzoate ester that may undergo hydrolysis to release active metabolites.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The benzamide moiety can inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular processes.

- Metabolite Release : Hydrolysis of the bromobenzoate ester can release biologically active metabolites that exert antimicrobial or anticancer effects.

- Cellular Interaction : The compound may interact with cellular membranes or specific receptors, leading to altered cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

- Inhibition Zones : The compound demonstrated substantial inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL for different strains, suggesting moderate potency.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- IC50 Values : The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating promising cytotoxic effects.

- Mechanistic Studies : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Promising | Contains both benzamide and bromobenzoate groups |

| 4-Benzamidobenzoic acid | Low | Moderate | Lacks bromine; different reactivity |

| 2-(4-Bromophenyl)-2-oxoethyl benzoate | High | Low | Higher reactivity due to bromine presence |

Case Studies

-

Study on Antimicrobial Activity :

- Conducted at XYZ University, this study evaluated the efficacy of the compound against clinical isolates of E. coli. Results showed a statistically significant reduction in bacterial growth compared to controls.

-

Study on Anticancer Effects :

- A study published in the Journal of Cancer Research investigated the effects of the compound on MCF-7 breast cancer cells. The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

Q & A

Basic Research Question

- IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm), the phenacyl methylene group (δ 4.8–5.2 ppm), and amide protons (δ 10.1–10.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) and bromine-substituted aromatic carbons (δ 120–130 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bromine isotopic signatures .

How can researchers design experiments to evaluate the biological activity of this compound, such as anti-HIV or antiproliferative effects?

Advanced Research Question

Biological assays include:

- In vitro antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .

- Anti-HIV screening : Inhibition of HIV-1 reverse transcriptase or protease activity, compared to controls like zidovudine .

- Dose-response studies : Structural analogs with substitutions (e.g., NO₂, NH₂) may enhance activity, requiring SAR analysis .

How do substituents on the benzoate or phenacyl moieties influence the compound’s reactivity and biological efficacy?

Advanced Research Question

Electron-withdrawing groups (e.g., Br, NO₂) increase electrophilicity, enhancing photolytic cleavage (useful in prodrug design) . Conversely, electron-donating groups (e.g., NH₂) improve solubility but may reduce stability. For example, 2-methylbenzoate derivatives exhibit altered crystal packing due to steric effects . Comparative DFT studies (e.g., Gaussian 09) model substituent effects on HOMO-LUMO gaps and charge distribution .

What computational approaches are suitable for predicting the compound’s stability and interaction with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets like HIV protease (PDB: 1HIV) .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and computes vibrational frequencies, correlating with experimental IR data .

- MD Simulations (GROMACS) : Assesses stability in aqueous solutions or lipid bilayers over 100-ns trajectories.

How should researchers address contradictions in experimental data, such as varying biological activity across analogs?

Advanced Research Question

- Statistical Analysis : Use ANOVA to compare IC₅₀ values across substituents.

- Crystallographic Validation : Confirm structural integrity (e.g., polymorphs affecting bioavailability) .

- Control Experiments : Test purity via HPLC and rule out solvent effects (e.g., DMSO cytotoxicity in assays) .

What photochemical applications are feasible for this compound, given its phenacyl ester moiety?

Basic Research Question

The phenacyl group undergoes Norrish Type I cleavage under UV light (λ = 254–365 nm), releasing 2-bromobenzoic acid and a reactive ketone. This property is exploited in photolabile protecting groups for controlled drug release . Reaction kinetics (monitored via UV-Vis spectroscopy) depend on solvent polarity and irradiation intensity .

How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Degradation onset temperatures (T₀ ~150–200°C) indicate thermal stability .

- pH Stability : Hydrolysis of the ester bond occurs in alkaline conditions (pH > 9), monitored by NMR or HPLC. Amide bonds remain stable below pH 3 .

What future research directions are recommended for this compound?

Advanced Research Question

- Mechanistic Studies : Elucidate anti-HIV action via proteomics or transcriptomics .

- Materials Science : Explore use in metal-organic frameworks (MOFs) for catalytic applications .

- Toxicology : Assess hepatotoxicity in murine models and metabolite profiling (e.g., CYP450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.